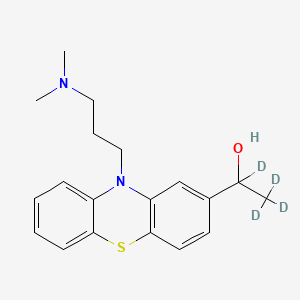
2-(1-Hydroxyethyl) Promazine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxyethyl) Promazine-d4 is a deuterium-labeled derivative of Promazine, a phenothiazine antipsychotic. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies. The deuterium labeling allows for precise tracking and quantification in various analytical applications .
Vorbereitungsmethoden
The preparation of 2-(1-Hydroxyethyl) Promazine-d4 generally involves the oxidation of this compound with an oxidizing agent. The reaction conditions can be adjusted according to the specific requirements of the laboratory . Industrial production methods typically involve the use of stable isotope-labeled starting materials and controlled reaction environments to ensure high purity and yield .
Analyse Chemischer Reaktionen
2-(1-Hydroxyethyl) Promazine-d4 undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can be used to revert the compound to its original state.
Substitution: The compound can undergo substitution reactions, particularly involving the phenothiazine ring, which can be modified to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxyethyl) Promazine-d4 has several scientific research applications:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: The compound serves as a standard for studying the metabolic pathways and enzyme interactions of Promazine.
Analytical Chemistry: It is used as a reference standard in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Biological Research: The compound is used to investigate the biological effects and mechanisms of action of Promazine and its derivatives
Wirkmechanismus
2-(1-Hydroxyethyl) Promazine-d4, like Promazine, acts by blocking a variety of receptors in the brain, particularly dopamine receptors. This action helps to manage symptoms of psychosis and schizophrenia by reducing the over-stimulation of dopamine receptors. The compound also interacts with serotonin, histamine, and adrenergic receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
2-(1-Hydroxyethyl) Promazine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Promazine: The non-deuterated form, used primarily as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different pharmacokinetic profiles.
Acepromazine: Used mainly in veterinary medicine, with a similar mechanism of action but different clinical applications
These compounds share structural similarities but differ in their specific applications, pharmacokinetics, and receptor interactions.
Eigenschaften
Molekularformel |
C19H24N2OS |
|---|---|
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
1,2,2,2-tetradeuterio-1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol |
InChI |
InChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i1D3,14D |
InChI-Schlüssel |
ZIJWCRNUEBJMSQ-CZEVESCESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















